![molecular formula C6H16Cl2N2O2S B1529064 N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride CAS No. 1803601-81-1](/img/structure/B1529064.png)
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Overview
Description
“N-[2-(Cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is a chemical compound with the CAS number 1803601-81-1 . It is supplied by various high-quality reference standard suppliers .
Molecular Structure Analysis
The molecular formula of “N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” is C6H16Cl2N2O2S. The molecular weight is 251.17 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride” include a molecular weight of 251.17 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Toxicology and Safety Evaluation
Research on methanesulfonamide compounds has explored their toxicological profiles and potential health impacts. For instance, a study investigated the retinal toxicity associated with occupational exposure to MS-222, a methanesulfonamide-based fish anesthetic, revealing the need for caution to avoid systemic absorption due to its retinotoxicity (Bernstein, Digre, & Creel, 1997). Similarly, the case of severe health issues following the intake of ethyl methanesulfonate highlighted the critical need for understanding the high-dose toxicity of such compounds (Yamazaki, Tajima, & Takeuchi, 2015).
Pharmacokinetics and Drug Delivery
The study of pharmacokinetics and drug delivery mechanisms of methanesulfonamide derivatives has provided valuable insights into their therapeutic potentials. For example, research on colistin methanesulfonate, used in treating cystic fibrosis, has examined its pharmacokinetics, revealing significant advantages of inhalational administration for targeting lung exposure while minimizing systemic exposure (Yapa et al., 2014).
Environmental Presence and Human Exposure
Environmental studies have focused on the occurrence, partitioning, and human exposure risks associated with perfluorinated alkyl sulfonamides, a group related to methanesulfonamide compounds. These studies highlight the presence of such chemicals in indoor and outdoor environments and their implications for human exposure, emphasizing the need for further research on their environmental and health impacts (Shoeib et al., 2005).
properties
IUPAC Name |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c1-11(9,10)8-5-4-7-6-2-3-6;;/h6-8H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMFXHGXRWYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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